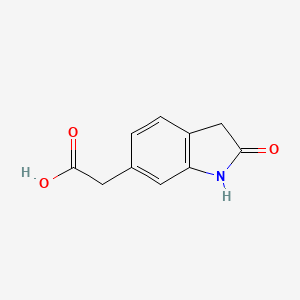

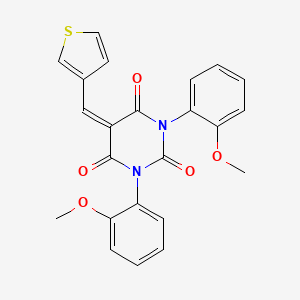

![molecular formula C14H23N3 B2552871 2-[3-(二甲氨基)丙基]-1,2,3,4-四氢异喹啉-8-胺 CAS No. 2413885-11-5](/img/structure/B2552871.png)

2-[3-(二甲氨基)丙基]-1,2,3,4-四氢异喹啉-8-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the dimethylamino propyl group suggests potential for interaction with biological systems, possibly affecting neurotransmitter processes due to structural similarities with known neurotransmitters.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been explored in various studies. For instance, a chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline was achieved using the Pummerer reaction, with the chiral centers constructed from alaninol and 1-phenylethylamine as chiral sources . Additionally, a modified Strecker reaction was used to synthesize an α-amino nitrile derivative of tetrahydroisoquinoline . These methods could potentially be adapted for the synthesis of "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine".

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been determined in some cases using techniques such as NMR and X-ray crystallography. For example, the structure of a related compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, was elucidated and showed interactions via C–H⋯N and C–H⋯π contacts forming zig-zag ribbons . These structural insights are crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives can be quite varied. For instance, the reaction of isoquinolines with N-arylsulfonylamino acid fluorides led to dihydroimidazo[2,1-a]isoquinolin-3-ones, with further reactions such as hydrogenation or epoxidation expanding the range of possible derivatives . These reactions highlight the versatility of tetrahydroisoquinoline as a scaffold for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For example, the introduction of amino and acylamino groups at various positions on the anthracene nucleus of dibenz[de,h]isoquinoline-1,3-diones significantly affected their antitumor activity and cardiotoxicity, demonstrating the importance of substitution patterns on biological activity . The lipophilicity and DNA binding strength of these compounds were also found to correlate with their cytotoxic potency .

科学研究应用

有机合成和化学反应

有机化学领域的研究探索了与“2-[3-(二甲氨基)丙基]-1,2,3,4-四氢异喹啉-8-胺”在结构上相关的化合物的反应性和应用。例如,源自二锡胺的单体 N-锂基芳基-和 N-锂基硼基锡胺展示了创造具有独特键合特征的新型有机金属化合物的潜力 (Seifert, Storch, & Vosteen, 1998)。类似地,涉及四氢异喹啉骨架的衍生物的合成和抗真菌活性突出了该化合物在开发新型抗真菌剂方面的潜力 (Surikova 等,2010)。

安全和危害

属性

IUPAC Name |

2-[3-(dimethylamino)propyl]-3,4-dihydro-1H-isoquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-16(2)8-4-9-17-10-7-12-5-3-6-14(15)13(12)11-17/h3,5-6H,4,7-11,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRKGGXCPROGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CCC2=C(C1)C(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)

![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)

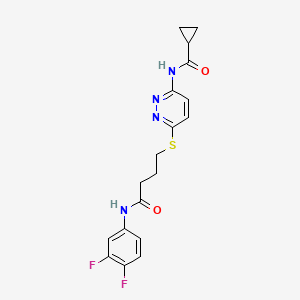

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)

![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)